REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]#N)[CH:6]=1.C(O)=[O:15]>[Al].[Ni]>[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]=[O:15])[CH:6]=1 |f:2.3|
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Name
|
|
Quantity
|
1.56 g
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Type
|
reactant
|
Smiles
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COC(CC1=CC(=CC=C1)C#N)=O
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Name
|
|
Quantity
|
1.63 g
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Type
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catalyst
|
Smiles
|
[Al].[Ni]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 1.75 h
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Duration
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1.75 h
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Type
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CUSTOM
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Details
|
the solids were removed by filtration through Celite with the aid of boiling EtOH
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Type
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ADDITION
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Details
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Water was added
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Type
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WASH
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Details
|
the aqueous solution was washed with CH2Cl2 (3×)
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Type
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ADDITION
|
Details
|
Aqueous saturated NaHCO3 was carefully added to the organic solution until the pH was about 8-9
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Type
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WASH
|
Details
|
The organic solution was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
Purification by flash chromatography (5:1 hexanes:EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=CC=C1)C=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 870 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |